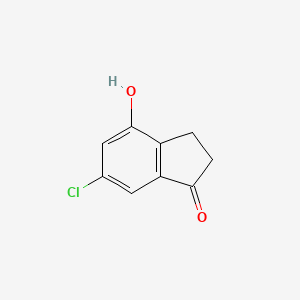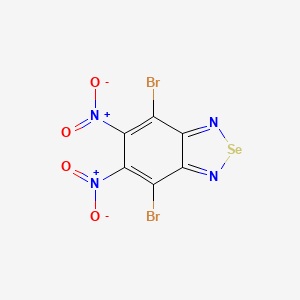![molecular formula C13H16BrNO3 B14768894 (R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives. This compound features a brominated phenyl group, an ethyl ester, and a malonamic acid moiety, making it a versatile molecule in organic synthesis and various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester typically involves the following steps:
Bromination of Ethylbenzene: Ethylbenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoethylbenzene.
Formation of Malonamic Acid: The brominated product is then reacted with malonic acid in the presence of a base like sodium ethoxide to form the malonamic acid derivative.
Esterification: The final step involves esterification of the malonamic acid derivative with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
In industrial settings, the production of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the malonamic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ® N-[1-(4-Chloro-phenyl)-ethyl]-malonamic acid ethyl ester
- ® N-[1-(4-Fluoro-phenyl)-ethyl]-malonamic acid ethyl ester
- ® N-[1-(4-Methyl-phenyl)-ethyl]-malonamic acid ethyl ester
Uniqueness
® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C13H16BrNO3 |
|---|---|
分子量 |
314.17 g/mol |
IUPAC 名称 |
ethyl 3-[[(1R)-1-(4-bromophenyl)ethyl]amino]-3-oxopropanoate |
InChI |
InChI=1S/C13H16BrNO3/c1-3-18-13(17)8-12(16)15-9(2)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16)/t9-/m1/s1 |
InChI 键 |
JIWDHDGEKAAAQI-SECBINFHSA-N |
手性 SMILES |
CCOC(=O)CC(=O)N[C@H](C)C1=CC=C(C=C1)Br |
规范 SMILES |
CCOC(=O)CC(=O)NC(C)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


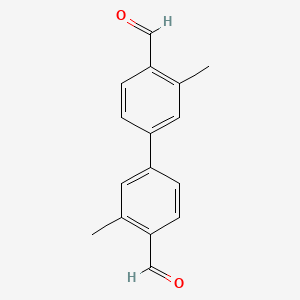
![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)

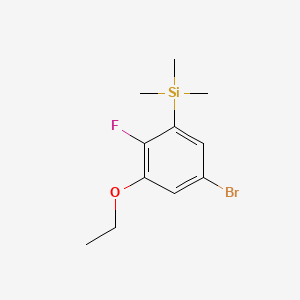
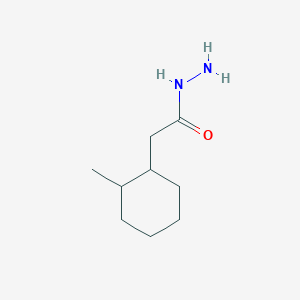
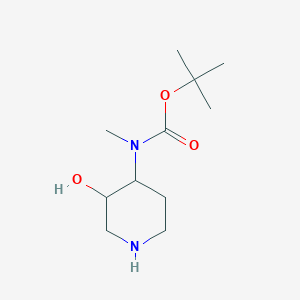
![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)

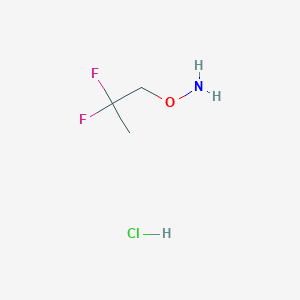
amine](/img/structure/B14768872.png)
